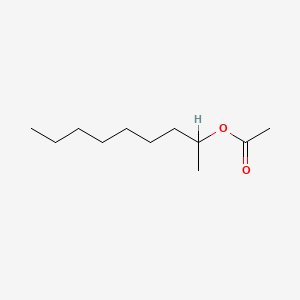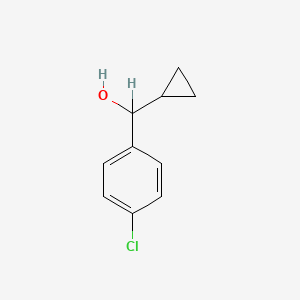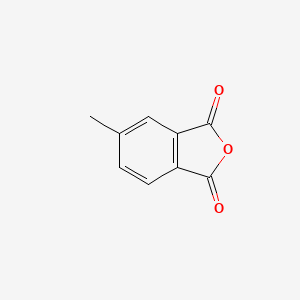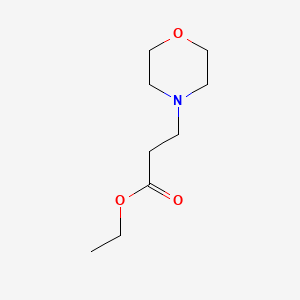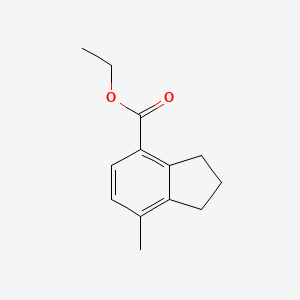
ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
Übersicht
Beschreibung
Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is an organic compound with the molecular formula C13H16O212. It is produced by Fluorochem Ltd2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. However, indane derivatives, which are structurally similar, are usually produced by hydrogenation of indene3.Molecular Structure Analysis
The molecular structure of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate consists of a five-membered cyclopentane ring fused to a benzene ring1. The compound has a molecular weight of 204.26 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate are not available in the sources I found.Physical And Chemical Properties Analysis
Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate has a molecular weight of 204.26 g/mol. It has a XLogP3-AA value of 3.3, indicating its lipophilicity. It has no hydrogen bond donors and has 2 hydrogen bond acceptors. The compound has 3 rotatable bonds1.Wissenschaftliche Forschungsanwendungen
Ethylene and Ethylene Oxide Applications
Ethylene Perception and Ripening in Fruits and Vegetables : Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables. Research has focused on the effects of ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) on maintaining product quality, illustrating the potential of ethylene-related compounds in agricultural and food preservation technologies (C. Watkins, 2006).
Ethylene Oxide Sterilization : Ethylene oxide is widely used for the sterilization of medical devices due to its effectiveness and broad application range. It remains a promising field for further exploration and development, especially in terms of cycle design and validation for sterilization processes (G. C. Mendes, T. Brandão, Cristina L. M. Silva, 2007).
Chemical Recycling of Poly(ethylene terephthalate) (PET) : Studies on the chemical recycling of PET highlight the potential of ethylene derivatives in contributing to sustainability through the conservation of raw petrochemical products and energy. Techniques such as hydrolysis and glycolysis are employed to recover valuable materials from PET waste (G. Karayannidis, D. Achilias, 2007).
Carbon Dioxide Utilization : Research into the conversion of carbon dioxide into valuable chemicals, including those involving ethylene and ethylene oxide, underlines the significance of ethylene derivatives in addressing environmental challenges. This includes the development of technologies for the manufacture of chemicals such as formic acid and potentially ethylene through carboxylation and reduction reactions (E. Alper, O. Y. Orhan, 2017).
Safety And Hazards
Specific safety and hazard information for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is not available in the sources I found.
Zukünftige Richtungen
There are no specific future directions mentioned for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate in the sources I found. However, given its structural similarity to indane derivatives, it may have potential applications in the development of new pharmaceuticals or materials3.
Eigenschaften
IUPAC Name |
ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-7-9(2)10-5-4-6-11(10)12/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUHUGVNICWMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072228 | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate | |
CAS RN |
71042-72-3 | |
| Record name | Ethyl 2,3-dihydro-7-methyl-1H-indene-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71042-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071042723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



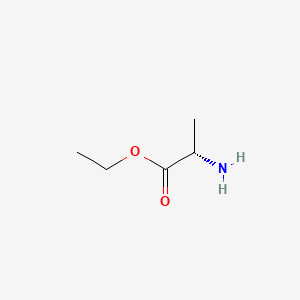
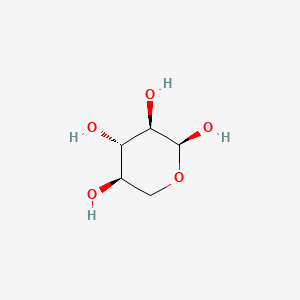
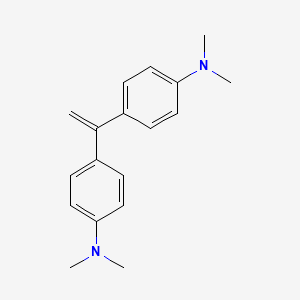
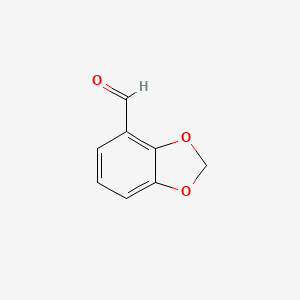
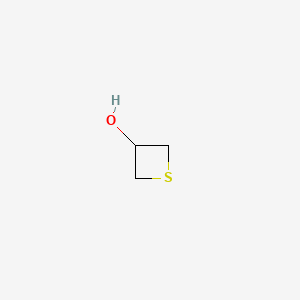
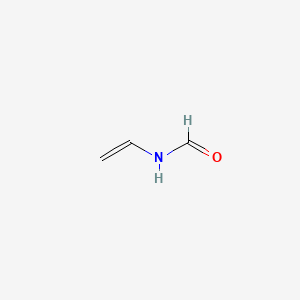

![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)
